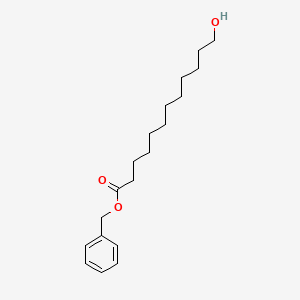

BENZYL 12-HYDROXYDODECANOATE

描述

Contextualization of Aliphatic Hydroxyesters in Modern Organic Synthesis

Aliphatic hydroxyesters are a significant class of organic compounds characterized by a hydrocarbon chain containing both a hydroxyl (-OH) and an ester (-COOR) functional group. These bifunctional molecules serve as versatile building blocks in modern organic synthesis due to the distinct reactivity of each functional group. The hydroxyl group can undergo oxidation, etherification, or further esterification, while the ester group can be hydrolyzed, aminated, or reduced. This dual functionality allows for the construction of complex molecular architectures and the synthesis of a wide array of valuable products.

In recent years, there has been a growing interest in the use of aliphatic hydroxyesters in the development of biodegradable polymers, as they can be polymerized to form polyesters. lookchem.comscispace.com These materials are of particular importance in addressing environmental concerns related to plastic waste. Furthermore, aliphatic hydroxyesters are key intermediates in the synthesis of pharmaceuticals, cosmetics, and specialty chemicals. lookchem.comsmolecule.com Research in this area often focuses on developing efficient and stereoselective synthetic methods to control the placement and stereochemistry of the hydroxyl group, which is crucial for the biological activity and material properties of the final products. acs.orgorganic-chemistry.org The enzymatic synthesis of these esters has also gained considerable attention as a greener alternative to traditional chemical methods. scispace.com

Significance of BENZYL (B1604629) 12-HYDROXYDODECANOATE in Specialized Chemical Research

BENZYL 12-HYDROXYDODECANOATE is a specific aliphatic hydroxyester that has garnered interest in specialized areas of chemical research. Its structure features a 12-carbon aliphatic chain with a hydroxyl group at one end (C-12) and a benzyl ester at the other. The benzyl group serves as a useful protecting group for the carboxylic acid, which can be readily removed under mild conditions, typically through hydrogenolysis. This property makes BENZYL 12-HYDROXYDODECANOATE a valuable intermediate in multi-step syntheses.

One of the notable applications of BENZYL 12-HYDROXYDODECANOATE is its use as a model glycosyl acceptor in carbohydrate chemistry. researchgate.netresearchgate.net In the synthesis of complex glycolipids, the hydroxyl group of BENZYL 12-HYDROXYDODECANOATE can be glycosylated, allowing researchers to study the behavior and efficiency of various glycosyl donors. researchgate.net This is crucial for developing methods to construct the intricate carbohydrate structures found in many biologically active molecules.

Additionally, the long aliphatic chain of BENZYL 12-HYDROXYDODECANOATE imparts lipophilic character to molecules, which can be advantageous in the design of compounds intended to interact with biological membranes or other nonpolar environments. Research has also explored the incorporation of similar long-chain hydroxyesters into polymers, suggesting potential applications for BENZYL 12-HYDROXYDODECANOATE in materials science. smolecule.com For instance, it can be a precursor in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. mdpi.com

The synthesis of BENZYL 12-HYDROXYDODECANOATE itself can be achieved through the esterification of 12-hydroxydodecanoic acid with benzyl alcohol. 12-Hydroxydodecanoic acid is a naturally occurring fatty acid that can be sourced from renewable feedstocks, adding to the compound's appeal from a green chemistry perspective. pubcompare.ai

Table 1: Chemical Properties of BENZYL 12-HYDROXYDODECANOATE

| Property | Value |

|---|---|

| CAS Number | 99837-97-5 lookchem.com |

| Molecular Formula | C19H30O3 |

| Molecular Weight | 306.44 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Table 2: Related Research Applications

| Research Area | Application of BENZYL 12-HYDROXYDODECANOATE or Related Compounds |

|---|---|

| Glycochemistry | Model glycosyl acceptor for studying glycosylation reactions. researchgate.netresearchgate.net |

| Polymer Chemistry | Precursor for the synthesis of biodegradable polyesters like polyhydroxyalkanoates (PHAs). mdpi.compubcompare.ai |

| Organic Synthesis | Intermediate with a protected carboxylic acid for the construction of complex molecules. |

| Materials Science | Component in the development of novel polymers with specific properties. smolecule.com |

Structure

3D Structure

属性

CAS 编号 |

99837-97-5 |

|---|---|

分子式 |

C19H30O3 |

分子量 |

306.4 g/mol |

IUPAC 名称 |

benzyl 12-hydroxydodecanoate |

InChI |

InChI=1S/C19H30O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,20H,1-7,11-12,15-17H2 |

InChI 键 |

NQOJORCGROAJNI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCO |

产品来源 |

United States |

Synthetic Methodologies and Precursor Pathways to Benzyl 12 Hydroxydodecanoate and Analogues

Direct and Indirect Esterification Routes for BENZYL (B1604629) 12-HYDROXYDODECANOATE Synthesis

The formation of the ester linkage in BENZYL 12-HYDROXYDODECANOATE can be achieved through both direct and indirect esterification methods. Direct esterification involves the reaction of 12-hydroxydodecanoic acid with benzyl alcohol, typically under acidic catalysis, while indirect routes may involve the activation of the carboxylic acid moiety to facilitate the reaction.

Esterification of 12-Hydroxydodecanoic Acid

The direct esterification of 12-hydroxydodecanoic acid is a fundamental method for synthesizing its corresponding esters, including the benzyl ester. This reaction is an equilibrium process that typically requires a catalyst and the removal of water to drive the reaction towards the product. aocs.org

Acid-catalyzed esterification, such as the Fischer-Speier method, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. aocs.org Another approach utilizes Brønsted acid ionic liquids (BAILs) which can act as both the solvent and the catalyst, allowing for the synthesis of polyesters from 12-hydroxydodecanoic acid under milder conditions (90–130 °C) and without the need for additional catalysts. unl.ptresearchgate.net Although this method is used for polymerization, the underlying esterification principle is directly applicable to the synthesis of the monomeric benzyl ester.

Alternative methods for activating the carboxylic acid include conversion to an acyl halide or using coupling agents. For instance, reacting the fatty acid with an alcohol in the presence of 2-bromo-1-methylpyridinium (B1194362) iodide can facilitate esterification in a one-step process. aocs.org

| Esterification Method | Reagents & Conditions | Key Features | Citation |

| Fischer-Speier Esterification | 12-Hydroxydodecanoic acid, Benzyl alcohol, Strong acid catalyst (e.g., H₂SO₄), Heat | Reversible reaction; requires removal of water to achieve high yield. | aocs.org |

| Brønsted Acid Ionic Liquids (BAILs) | 12-Hydroxydodecanoic acid, BAIL (e.g., 3-alkyl-1-(butyl-4-sulfonyl)imidazolium hydrogen sulfate) | Milder conditions (90-130°C); ionic liquid acts as both solvent and catalyst. | unl.ptresearchgate.net |

| Pyridinium-based Coupling | 12-Hydroxydodecanoic acid, Benzyl alcohol, 2-bromo-1-methylpyridinium iodide, Tertiary amine | One-step activation and esterification at room temperature. | aocs.org |

Glycosylation Reactions Utilizing Hydroxylated Alkyl Acceptors

BENZYL 12-HYDROXYDODECANOATE is not only a synthetic target but also a key starting material, or "acceptor," in the synthesis of more complex molecules like glycolipids. researchgate.net Its terminal hydroxyl group is available for glycosylation, allowing for the attachment of various sugar moieties.

In the synthesis of chimeric glycolipids and ananatosides, BENZYL 12-HYDROXYDODECANOATE has been employed as a model glycosyl acceptor. researchgate.netrsc.org For example, it was used to study the glycosylation behavior of a newly developed S-Tolyl (STol) glycosyl donor. researchgate.net The reaction involves activating a thioglycoside donor (e.g., with N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver trifluoromethanesulfonate (B1224126) (AgOTf) or Ytterbium(III) triflate (Yb(OTf)₃)) in the presence of the acceptor, BENZYL 12-HYDROXYDODECANOATE, to form a β-glycosidic linkage. researchgate.netrsc.org

| Glycosylation Reaction | Glycosyl Donor | Acceptor | Promoter System | Product Type | Citation |

| Model Glycosylation Study | S-Tolyl (STol) thioglycoside | BENZYL 12-HYDROXYDODECANOATE | NIS/Yb(OTf)₃ | β-Glycoside | researchgate.net |

| Glucolipid Synthesis | Fully protected thioglucoside | Benzylated dilipid alcohol (derived from 12-hydroxydodecanoic acid) | NIS/AgOTf | β-Glucolipid | rsc.org |

Derivatization-Based Synthetic Approaches to Incorporate Benzyl Moieties

Derivatization strategies offer a controlled, stepwise approach to synthesizing BENZYL 12-HYDROXYDODECANOATE or its analogues. This often involves the protection of one functional group while the other is being modified. A common method is the benzylation of the carboxylic acid group.

This can be achieved by reacting the parent hydroxy acid with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This selectively forms the benzyl ester, leaving the hydroxyl group untouched and available for further transformation, such as tosylation or subsequent glycosylation. mdpi.com Another method involves using 2-benzyloxy-1-methylpyridinium triflate, which can selectively benzylate carboxylic acids in the presence of other sensitive functional groups like alcohols. beilstein-journals.orgorganic-chemistry.org This high selectivity is advantageous when working with multifunctional molecules like hydroxy acids.

| Derivatization Method | Reagents | Functionality Targeted | Key Advantage | Citation |

| Benzyl Bromide Alkylation | 12-Hydroxydodecanoic acid, Benzyl bromide (BnBr), DBU | Carboxylic Acid | Straightforward protection of the acid as a benzyl ester. | mdpi.com |

| Benzyloxypyridinium Salt | Carboxylic acid, 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine | Carboxylic Acid | High chemoselectivity; does not affect alcohol groups. | beilstein-journals.orgorganic-chemistry.org |

Chemoenzymatic Synthesis Strategies for Hydroxyalkanoates

Chemoenzymatic methods leverage the high selectivity of enzymes, particularly lipases, to catalyze reactions under mild conditions, offering a green alternative to traditional chemical synthesis. mdpi.comnih.gov These strategies are effective for producing hydroxyalkanoates and their derivatives.

Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are widely used for esterification and transesterification reactions. mdpi.comjst.go.jp The synthesis of BENZYL 12-HYDROXYDODECANOATE can be achieved through the lipase-catalyzed polycondensation of 12-hydroxydodecanoic acid, where the fundamental step is the formation of an ester bond. researchgate.net Research on the synthesis of copolyesters, such as poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], demonstrates the efficacy of lipase catalysis (IM-CA) for the polycondensation of 12-hydroxydodecanoic acid at moderate temperatures (e.g., 90 °C). researchgate.net

Furthermore, chemoenzymatic systems have been developed for the in vitro synthesis of polyhydroxyalkanoates (PHAs). nih.govmdpi.com These systems can utilize enzymes like propionate (B1217596) coenzyme A (CoA) transferase to activate hydroxy acids, which are then polymerized by PHA synthases. nih.gov While often aimed at polymer synthesis, the underlying enzymatic activation and esterification steps are pertinent to the formation of monomeric esters like BENZYL 12-HYDROXYDODECANOATE. For example, lipase can catalyze the ring-opening of lactones with an alcohol, such as benzyl alcohol, to produce the corresponding hydroxy ester. nih.govjst.go.jp

| Enzymatic Strategy | Enzyme | Reaction Type | Substrates | Key Feature | Citation |

| Polycondensation | Immobilized Candida antarctica lipase (IM-CA) | Esterification | 12-Hydroxydodecanoic acid, Methyl 12-hydroxystearate | Green and sustainable method for producing polyesters from biobased monomers. | researchgate.net |

| Transesterification | Candida antarctica lipase B (CALB) | Transesterification | Benzyl alcohol, Vinyl acetate | Kinetically controlled reaction in organic solvents. | mdpi.com |

| Ring-Opening Polymerization | Lipase | Ring-Opening | Lactone (e.g., β-propiolactone), Benzyl alcohol | Benzyl alcohol can act as an initiator to form a benzyl ester end-group. | jst.go.jp |

| In-vitro PHA Synthesis | Propionate CoA transferase, PHA synthase | CoA activation, Polymerization | Hydroxy acids (e.g., 2-hydroxybutyrate), Acetyl-CoA | Production of non-natural PHAs via a two-phase reaction system. | nih.govmdpi.com |

Reaction Mechanisms and Reactivity Profiles of Benzyl 12 Hydroxydodecanoate

Mechanistic Investigations of Ester Linkage Reactivity and Transformations

The reactivity of Benzyl (B1604629) 12-hydroxydodecanoate is largely defined by its benzyl ester group. This functionality is susceptible to several key transformations, including transesterification and cleavage, which are fundamental in synthetic organic chemistry.

Transesterification Processes Involving the Benzyl Ester Functionality

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. For Benzyl 12-hydroxydodecanoate, this involves the substitution of the benzyloxy group (–OCH₂Ph) with a different alcohol. The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through a series of protonation and deprotonation steps. The general mechanism is as follows:

Protonation: The carbonyl oxygen of the benzyl ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of a new alcohol (R'-OH) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original benzyloxy group, converting it into a good leaving group (benzyl alcohol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of benzyl alcohol.

Deprotonation: The resulting protonated ester is deprotonated to regenerate the acid catalyst and yield the new ester.

Base-Catalyzed Mechanism: In the presence of a base, the mechanism involves nucleophilic acyl substitution:

Nucleophilic Attack: A strong nucleophile, typically an alkoxide (R'O⁻) generated from the new alcohol, attacks the carbonyl carbon of the benzyl ester. This leads to the formation of a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the benzyloxy group as a leaving group (benzyloxide anion, PhCH₂O⁻).

Proton Transfer: The benzyloxide anion is a strong base and is subsequently protonated by the alcohol present in the medium to form benzyl alcohol, regenerating the alkoxide catalyst in the process.

Cleavage Mechanisms of Benzyl Ether and Ester Protective Groups

The benzyl group is a widely used protecting group for both alcohols (as benzyl ethers) and carboxylic acids (as benzyl esters) due to its relative stability and ease of removal under specific conditions. Cleavage of the benzyl ester in Benzyl 12-hydroxydodecanoate to yield 12-hydroxydodecanoic acid can be achieved through several methods.

Hydrogenolysis: This is one of the most common and mildest methods for debenzylation.

Mechanism: The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The benzyl C-O bond is cleaved on the surface of the catalyst, producing toluene (B28343) and the free carboxylic acid. This method is highly effective and clean, but it is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

Acid-Catalyzed Cleavage: Strong acids can be used to cleave benzyl esters, although this method is less common due to its harshness. The mechanism involves protonation of the ester oxygen followed by nucleophilic attack, often by the acid's conjugate base, or unimolecular cleavage to form a stable benzyl cation.

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), can selectively cleave benzyl esters. The proposed mechanism involves the coordination of the Lewis acid to the carbonyl and ether oxygens of the ester. This coordination activates the benzylic position, making it susceptible to nucleophilic attack by a chloride ion delivered from the SnCl₄, resulting in the formation of benzyl chloride and the tin-coordinated carboxylate, which upon workup yields the carboxylic acid.

| Cleavage Method | Reagents | Key Mechanistic Feature | Compatibility Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Heterogeneous catalysis involving cleavage of the C-O benzylic bond. | Incompatible with reducible groups (e.g., alkynes, alkenes, some nitro groups). |

| Strong Acid Cleavage | e.g., HBr, trifluoroacetic acid (TFA) | Protonation followed by SN1 or SN2 displacement. | Limited to acid-stable substrates. Can cause side reactions. |

| Lewis Acid Cleavage | e.g., SnCl₄, BCl₃ | Coordination of Lewis acid activates the benzylic position for nucleophilic attack. | Offers chemoselectivity; for instance, SnCl₄ can cleave benzyl esters over benzyl ethers. |

Role as a Glycosyl Acceptor in Complex Carbohydrate Synthesis

While specific documented examples of Benzyl 12-hydroxydodecanoate being used as a glycosyl acceptor are not prevalent in readily available literature, its structure, featuring a terminal primary hydroxyl group, makes it a suitable candidate for such a role. In glycosylation, a glycosyl donor (an activated sugar) reacts with the hydroxyl group of a glycosyl acceptor to form a glycosidic bond. The long dodecanoate (B1226587) chain would impart significant lipophilicity to the resulting glycoside, making such molecules interesting as glycolipids or for applications requiring amphiphilic properties.

Assessment of Glycosylation Efficiency and Stereoselectivity

The efficiency (yield) and stereoselectivity (the formation of an α or β linkage) of a glycosylation reaction depend on numerous factors. When considering Benzyl 12-hydroxydodecanoate as the acceptor, several principles apply.

Acceptor Reactivity: As a primary alcohol, the terminal hydroxyl group of Benzyl 12-hydroxydodecanoate is relatively unhindered and nucleophilic, which generally favors high reaction yields. The reactivity of the acceptor alcohol is a critical factor that can influence the stereochemical outcome of the glycosylation. nih.govrsc.org Highly reactive nucleophiles, like primary alcohols, can lead to different stereoselectivities compared to less reactive secondary or tertiary alcohols. rsc.orgnih.gov

Glycosyl Donor: The structure of the glycosyl donor, particularly the protecting groups and the leaving group at the anomeric center, plays a pivotal role. Donors with a "participating" group (e.g., an acetyl group) at the C-2 position typically yield 1,2-trans glycosides (β for glucose donors) due to the formation of a neighboring acyloxonium ion intermediate. Donors with "non-participating" groups (e.g., a benzyl ether) can lead to mixtures of α and β products, with the ratio influenced by other factors.

Reaction Conditions: The choice of promoter (activator), solvent, and temperature heavily influences stereoselectivity. For instance, certain solvent systems can promote the formation of specific anomers through stabilization of reaction intermediates. The anomeric effect also thermodynamically favors the α-anomer in many cases.

The table below outlines hypothetical outcomes based on general principles of glycosylation with a primary alcohol acceptor like Benzyl 12-hydroxydodecanoate.

| Glycosyl Donor Type | Promoter/Conditions | Expected Major Stereoisomer | Rationale |

|---|---|---|---|

| Per-O-acetylated Glucosyl Bromide (with C-2 participating group) | Ag₂CO₃ or Hg(CN)₂ | β-glycoside | Neighboring group participation by the C-2 acetyl group leads to a 1,2-trans product. |

| Per-O-benzylated Glucosyl Trichloroacetimidate (with C-2 non-participating group) | TMSOTf, -78 °C in Et₂O | α-glycoside | SN2 attack on the β-imidate or kinetic anomerization in a non-polar solvent favors the α-product. |

| Per-O-benzylated Glucosyl Trichloroacetimidate (with C-2 non-participating group) | TMSOTf in CH₃CN | β-glycoside | Nitrile solvent effect: SN1 mechanism where the nitrile solvent attacks from the α-face, followed by SN2 displacement by the acceptor from the β-face. |

Side Reactions and Degradation Phenomena in Glycosylation

Several side reactions can occur during glycosylation, potentially lowering the yield of the desired product. When using Benzyl 12-hydroxydodecanoate as an acceptor, these may include:

Orthoester Formation: With donors having a participating group at C-2, rearrangement of the intermediate can lead to the formation of a stable orthoester instead of the desired glycoside. This is particularly common with primary alcohol acceptors.

Glycosyl Donor Degradation: The glycosyl donor itself can undergo elimination or hydrolysis under the reaction conditions, especially if the promoter is highly acidic or if trace amounts of water are present.

Anomerization: The product glycoside can sometimes anomerize (convert from α to β or vice versa) under the reaction conditions, leading to a mixture of stereoisomers.

Acyl Group Migration: If the glycosyl donor possesses ester protecting groups, these groups can sometimes migrate to the free hydroxyl of the acceptor, leading to an acylated acceptor and a deactivated donor.

Elimination: The high basicity of some reagents used in glycosylation can cause β-elimination, particularly if the acceptor or donor has base-sensitive functional groups. youtube.com

Careful control of reaction parameters such as temperature, reaction time, and the purity of reagents and solvents is essential to minimize these side reactions and maximize the yield of the target glycolipid.

Applications in Polymer Chemistry Research Involving Benzyl 12 Hydroxydodecanoate Derivatives

Utilization as a Monomer or Co-monomer in Polyester (B1180765) Synthesis

The primary application of Benzyl (B1604629) 12-hydroxydodecanoate derivatives in polymer science is as a monomer or co-monomer for polyester synthesis. The parent molecule, 12-hydroxydodecanoic acid, is a classic AB-type monomer, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, enabling it to undergo self-condensation to form polyesters. The benzyl ester derivative is particularly useful in catalyzed polymerization routes where controlling the reactivity of the acid group is paramount.

Ring-Opening Polymerization (ROP) of Macrolactone Derivatives

Ring-Opening Polymerization (ROP) is a powerful technique for producing high molecular weight polyesters with controlled structures. For this to occur, the linear hydroxy acid, 12-hydroxydodecanoic acid, is first converted into its cyclic ester, the macrolactone 12-dodecanolide. This lactone is the direct monomer used in ROP.

Lipase-catalyzed ROP of 12-dodecanolide has been shown to be highly effective. acs.org Enzymes like lipase (B570770) from Candida antarctica (immobilized as Novozym 435) exhibit high catalytic activity for the polymerization of large-ring lactones. acs.orgnih.gov This enzymatic approach is considered a cornerstone of "green polymer chemistry" as it operates under mild conditions and avoids the use of toxic metal catalysts. nih.govmdpi.com The polymerization proceeds with bond-formation, the reverse of the enzyme's natural hydrolytic function, to yield poly(12-hydroxydodecanoate). nih.gov

Enzymatic Polymerization Routes to Hydroxyalkanoates

Direct polycondensation of 12-hydroxydodecanoic acid or its esters is another significant route to poly(12-hydroxydodecanoate), frequently accomplished using enzymatic catalysts. Lipases are highly effective in this process, catalyzing the esterification reaction between the hydroxyl and carboxylic acid (or ester) groups of the monomers. nih.govcore.ac.uk

Research has demonstrated the synthesis of high molecular weight poly(12-hydroxydodecanoate) through polycondensation of 12-hydroxydodecanoic acid using immobilized lipase in an organic solvent like toluene (B28343). nih.govresearchgate.net The use of a benzyl ester, such as Benzyl 12-hydroxydodecanoate, is a viable alternative to the free acid, proceeding via a transesterification mechanism. This enzymatic approach offers excellent chemo-, regio-, and enantioselectivity. nih.govjst.go.jp

Strategies for Copolymerization to Design Functional Polyesters

Copolymerization is a key strategy to tailor the properties of polyesters and design materials with specific functionalities. Derivatives of 12-hydroxydodecanoic acid are valuable co-monomers for creating functional and sustainable polymers.

A notable example is the synthesis of novel green and sustainable elastomers by copolymerizing 12-hydroxydodecanoic acid (12HD) with methyl 12-hydroxystearate (12HS). nih.govresearchgate.net This reaction, catalyzed by immobilized lipase from Candida antarctica (IM-CA), produces poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] copolymers. nih.gov While the homopolymer poly(12HD) is a highly crystalline material, incorporating the 12HS co-monomer disrupts this crystallinity. nih.govresearchgate.net As the content of 12HS increases, the melting temperature (Tm) and crystalline temperature (Tc) of the copolymer decrease significantly, leading to materials that are viscous liquids or soft elastomers at room temperature. nih.gov This demonstrates how copolymerization can be used to tune thermal and mechanical properties.

| 12HS Content (mol-%) | Melting Temp (Tm) (°C) | Crystalline Temp (Tc) (°C) | Material State at RT | Hardness (Durometer A) |

|---|---|---|---|---|

| 0 | 87.6 | 64.0 | Crystalline Solid | - |

| 36 | - | - | Elastic Solid | 70 A |

| 60 | - | - | Viscous Liquid | - |

Functionalization of Polymer Chain Ends via BENZYL 12-HYDROXYDODECANOATE Derivatives

While Benzyl 12-hydroxydodecanoate is primarily utilized as a monomer, its structure lends itself to theoretical applications in chain-end functionalization. In principle, the hydroxyl group of Benzyl 12-hydroxydodecanoate could act as an initiator for the ring-opening polymerization of other cyclic monomers, such as lactide or caprolactone. This would result in a polymer chain with a benzyl dodecanoate (B1226587) moiety at one terminus. Subsequent deprotection of the benzyl group would yield a carboxylic acid-terminated polymer, a versatile precursor for further conjugation or modification. This strategy mirrors established methods where functional molecules, like benzyl alcohol, are used to initiate polymerizations to control end-group functionality.

Investigation of Macromolecular Architectures and Block Copolymer Design

Derivatives of Benzyl 12-hydroxydodecanoate are valuable for designing advanced macromolecular architectures, particularly amphiphilic block copolymers. arkat-usa.org These copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble into nanostructures like micelles and vesicles, making them useful for applications such as drug delivery. arkat-usa.orgmdpi.com

A common strategy involves a multi-step approach analogous to the synthesis of poly(β-malic acid)-b-polylactide (PMLA-b-PLA) copolymers. arkat-usa.org First, a protected hydrophilic or hydrophobic block is synthesized. For instance, the anionic polymerization of a protected monomer like benzyl β-malolactonate can be initiated to form a living polymer chain. arkat-usa.org This macroinitiator is then used to initiate the polymerization of a second monomer, creating a diblock copolymer. arkat-usa.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical method. For Benzyl (B1604629) 12-hydroxydodecanoate, derivatization can enhance detectability and improve chromatographic behavior.

Liquid chromatography-mass spectrometry is a powerful analytical technique, but the ionization efficiency of certain molecules can be low, limiting sensitivity. Charge reversal derivatization is a strategy that can significantly enhance the signal in mass spectrometry. In the context of analyzing the parent acid, 12-hydroxydodecanoic acid, or for specific analytical goals with the benzyl ester, this technique is highly valuable.

The process involves converting the carboxylic acid group of the parent fatty acid into a permanently positively charged derivative. A common reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). The derivatization reaction with AMPP proceeds via an amide linkage. This "charge reversal" allows for detection in the positive ion mode of the mass spectrometer, which can be orders of magnitude more sensitive than detection in the negative ion mode for carboxylic acids. researchgate.netnih.gov This approach can lead to a sensitivity increase of up to 60,000-fold compared to the analysis of the underivatized fatty acid in negative ion mode. researchgate.net

For Benzyl 12-hydroxydodecanoate, while the acidic proton is esterified, understanding this derivatization strategy is crucial for related analyses, such as monitoring for the presence of the free acid as an impurity or a hydrolysis product. The enhanced sensitivity and specificity make it an invaluable tool for trace-level detection.

Table 1: Comparison of Detection Sensitivity with and without Charge Reversal Derivatization for a Hypothetical Trace Analysis of the Parent Acid

| Analyte | Derivatization Reagent | Ionization Mode | Limit of Detection (LOD) |

| 12-hydroxydodecanoic acid | None | Negative ESI | ~ 1 pmol |

| 12-hydroxydodecanoic acid | AMPP | Positive ESI | ~ 10 fmol |

Data is illustrative and based on typical enhancements reported in the literature for similar fatty acids.

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds. While Benzyl 12-hydroxydodecanoate is already a benzyl ester, which improves its volatility compared to the free acid, derivatization of the secondary hydroxyl group can further enhance its chromatographic properties and the information obtained from mass spectral analysis.

The hydroxyl group can be derivatized to form a more volatile and thermally stable ether or ester. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This derivatization reduces the polarity of the molecule, leading to sharper peaks and reduced tailing in the GC chromatogram.

Alternatively, the hydroxyl group can be acylated, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to form a trifluoroacetyl ester. This not only improves volatility but also introduces a highly electronegative group, which can be beneficial for detection by electron capture detection (ECD) if high sensitivity is required. For mass spectrometry, the derivatization alters the fragmentation pattern, which can provide additional structural information. The analysis of fatty acid benzyl esters by GC-MS is a well-established method, and derivatization of the hydroxyl group would follow standard procedures for modifying such functional groups. capes.gov.brnih.gov

Table 2: Effect of Hydroxyl Group Derivatization on GC Retention Time for Benzyl 12-hydroxydodecanoate

| Derivative | Retention Time (min) | Peak Shape |

| Underivatized | 15.2 | Tailing |

| TMS Ether | 13.8 | Symmetrical |

| Trifluoroacetyl Ester | 13.5 | Symmetrical |

Retention times are hypothetical and for illustrative purposes on a standard non-polar GC column.

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of molecules like Benzyl 12-hydroxydodecanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Benzyl 12-hydroxydodecanoate.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the benzyl group, typically appearing in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (-O-CH₂-Ph) would produce a singlet around δ 5.1 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a multiplet around δ 3.6 ppm. The rest of the aliphatic chain would show a series of multiplets in the upfield region (δ 1.2-2.3 ppm).

The ¹³C NMR spectrum would show a signal for the ester carbonyl carbon around δ 174 ppm. The carbons of the benzyl group would resonate in the aromatic region (δ 128-136 ppm), with the benzylic carbon appearing around δ 66 ppm. The carbon attached to the hydroxyl group would be found around δ 72 ppm, and the aliphatic carbons would appear in the range of δ 25-34 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the complete structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 12-hydroxydodecanoate

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzyl Aromatic Protons | 7.35 (m, 5H) | 128.5 (d), 128.6 (d), 136.0 (s) |

| Benzylic Protons (-O-CH₂-) | 5.12 (s, 2H) | 66.2 (t) |

| Ester Carbonyl | - | 173.8 (s) |

| Methylene α to Carbonyl | 2.30 (t, 2H) | 34.3 (t) |

| Methine (-CH(OH)-) | 3.60 (m, 1H) | 71.8 (d) |

| Aliphatic Chain (-CH₂-)n | 1.2-1.6 (m) | 25.0-32.0 (t) |

Chemical shifts are predicted based on known values for similar long-chain hydroxy esters and benzyl esters and are relative to TMS in CDCl₃. nih.govaocs.org

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For Benzyl 12-hydroxydodecanoate, electrospray ionization (ESI) or electron ionization (EI) can be used. The ESI mass spectrum would show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

The EI mass spectrum would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. Key fragments would include the loss of the benzyl group or the tropylium (B1234903) ion (m/z 91), which is a common and stable fragment from benzyl esters. Other fragmentations would occur along the aliphatic chain, providing further structural confirmation. miamioh.edunist.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) mass spectrometry is particularly useful for the analysis of larger molecules and can be applied to study potential oligomers or impurities in the Benzyl 12-hydroxydodecanoate sample. It is a soft ionization technique that typically produces singly charged molecular ions with minimal fragmentation. nih.govaocs.org For small molecules, the choice of matrix is crucial to avoid interference in the low mass range. acs.orgacs.orgresearchgate.net Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for the analysis of lipids and other small molecules. mdpi.comnih.govfrontiersin.org

Table 4: Expected Mass Spectral Data for Benzyl 12-hydroxydodecanoate

| Technique | Ion | m/z (calculated) |

| ESI-MS | [M+H]⁺ | 321.24 |

| [M+Na]⁺ | 343.22 | |

| EI-MS | M⁺ | 320.23 |

| [M-C₇H₇]⁺ | 229.18 | |

| [C₇H₇]⁺ | 91.05 |

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution. bio-rad.comwikipedia.org While often used for high molecular weight polymers, SEC can also be applied to the analysis of smaller molecules, including lipids and esters, to assess purity and detect the presence of oligomers or other high molecular weight impurities. bohrium.compolylc.com

In the context of Benzyl 12-hydroxydodecanoate, SEC could be used to determine if any side reactions during synthesis have led to the formation of dimers or trimers, for instance, through intermolecular esterification between the hydroxyl and ester groups of different molecules under certain conditions. The technique employs a column packed with porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. By calibrating the column with standards of known molecular weight, the molecular weight distribution of a sample can be determined. For non-aqueous applications involving esters, styrene-divinylbenzene based columns are commonly used. phenomenex.com

Table 5: Illustrative SEC Data for a Benzyl 12-hydroxydodecanoate Sample Containing Impurities

| Elution Time (min) | Species | Apparent Molecular Weight (Da) |

| 8.5 | Dimer | ~640 |

| 10.2 | Monomer (Benzyl 12-hydroxydodecanoate) | ~320 |

| 12.1 | Smaller Impurity | <320 |

Data is hypothetical and for illustrative purposes.

Catalytic Studies in the Context of Benzyl 12 Hydroxydodecanoate Chemistry

Catalytic Systems Employed in the Synthesis of BENZYL (B1604629) 12-HYDROXYDODECANOATE and its Precursors

The synthesis of BENZYL 12-HYDROXYDODECANOATE, an ester, is typically achieved through the esterification of its precursor, 12-hydroxydodecanoic acid, with benzyl alcohol. This reaction often requires a catalyst to proceed efficiently. While direct catalytic synthesis of this specific ester is not extensively detailed, analogous reactions with similar long-chain hydroxy acids provide insight into effective catalytic systems. For instance, the esterification of 12-hydroxystearic acid with alcohols, including benzyl alcohol, can be catalyzed by anhydrous hydrogen chloride. google.com In this process, an excess of the alcohol can serve as the reaction solvent, and the water formed during the reaction is removed under reduced pressure to drive the equilibrium towards the ester product. google.com

Solid acid catalysts represent another important class for the esterification of long-chain fatty acids. csic.es Catalysts such as ion-exchange resins (e.g., Amberlyst-16), zeolites, sulfated zirconia, and silica-supported sulfonic acids have been successfully used for the esterification of acids like lauric acid (a C12 acid) with various alcohols. csic.es Furthermore, metal-based compounds, including those containing titanium, aluminum, zirconium, zinc, or bismuth, serve as effective esterification catalysts. google.com These can be derived from metal alkoxides, inorganic metal salts, or metal carboxylates. google.com For the synthesis of benzyl esters specifically, oxidation catalysts containing palladium and ultrafine gold particles have been used to produce esters from a benzyl compound and a carboxylic acid in the presence of oxygen. google.com

The precursor, 12-hydroxydodecanoic acid, is a naturally occurring omega-hydroxy fatty acid. nih.govhmdb.ca Its synthesis or isolation from natural sources is a prerequisite for the production of its benzyl ester.

Catalytic Mechanisms in Polymerization Reactions Involving Hydroxydodecanoates

12-hydroxydodecanoic acid and its corresponding lactone, ω-dodecalactone (DDL), are important monomers for the synthesis of biodegradable polyesters, specifically poly(12-hydroxydodecanoate). The polymerization can be achieved through either polycondensation of the hydroxy acid or ring-opening polymerization (ROP) of the lactone, with different catalytic mechanisms governing these transformations.

Organocatalysis has emerged as a powerful, metal-free method for the ring-opening polymerization (ROP) of lactones, offering high control over the polymerization process. rsc.orgnih.gov These catalysts typically operate by activating the monomer, the initiating alcohol, or both simultaneously. researchgate.net A common mechanism is hydrogen-bond-mediated ROP, which often involves a combination of an H-bond donor (like a urea (B33335) or thiourea) and an H-bond accepting organic base. rsc.orgrsc.org This dual activation facilitates the nucleophilic attack of an alcohol initiator onto the lactone monomer. rsc.org

For the ROP of ω-dodecalactone (DDL), the organobase cyclic triphosphazene base (CTPB) has been shown to be an efficient catalyst. researchgate.net Organocatalyzed ROPs often exhibit characteristics of living polymerizations, including a linear evolution of the number-average molecular weight (Mn) with monomer conversion and the ability to produce polymers with narrow molecular weight distributions. rsc.org The mechanism is proposed to be a neutral hydrogen-bonding pathway that allows for a highly controlled reaction. rsc.org

Conventional synthesis of aliphatic polyesters frequently relies on metal-based catalysts, which are effective for both polycondensation and ROP. nih.gov These catalysts include organometallic compounds of tin, zinc, and aluminum. nih.govcardiff.ac.uk For instance, dibutyl tin oxide (DBTO) and scandium trifluoromethanesulfonate (B1224126) [Sc(OTf)3] have been reported as effective catalysts for the polycondensation of dicarboxylic acids and diols to form polyesters with pendant hydroxyl groups. researchgate.net

Organotitanium compounds, such as those in the Tyzor® series, are highly effective esterification and polycondensation catalysts used in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). dkatalyst.com These catalysts promote the reaction to achieve high molecular weight polymers with reduced side reactions. dkatalyst.com Double-metal cyanide catalysts have also been developed for polymerization reactions involving alkylene oxides to produce polyether-polyols, and their formulations can be improved by including polyesters. google.com The mechanism for metal-based catalysts in ROP, such as with Sn(Oct)₂, is often believed to proceed via a coordination-insertion mechanism. nih.gov

Enzymatic Catalysis for Esterification and Polymerization

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to traditional chemical catalysis for both ester synthesis and polymerization. nih.govwur.nl Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of esters, but this reaction is reversible. nih.govnih.gov In non-aqueous or low-water environments, they efficiently catalyze esterification and transesterification reactions. nih.gov

Immobilized lipase (B570770) from Candida antarctica (CALB), commercially known as Novozym 435, is a particularly robust and effective biocatalyst. nih.gov It has been successfully used for the synthesis of various benzyl esters, including benzyl acetate, benzyl benzoate, and benzyl cinnamate, through the esterification of the corresponding carboxylic acid with benzyl alcohol. mdpi.comresearchgate.netnih.gov The synthesis of BENZYL 12-HYDROXYDODECANOATE can be achieved via a similar lipase-catalyzed esterification of 12-hydroxydodecanoic acid.

Lipases are also highly effective in polymer synthesis. CALB can catalyze the polycondensation of ω-hydroxy acids, such as 12-hydroxydodecanoic acid, to produce high molecular weight polyesters. nih.govnih.gov The reaction is typically carried out at elevated temperatures (e.g., 90 °C) in an organic solvent like toluene (B28343) to facilitate the removal of water. nih.govresearchgate.net Additionally, lipases can catalyze the ROP of corresponding lactones, including 12- and 13-membered rings, to form polyesters. nih.gov

| Product | Enzyme | Acyl Donor | Acyl Acceptor | Key Conditions | Max. Yield | Source |

|---|---|---|---|---|---|---|

| Benzyl Cinnamate | Lipozyme TLIM | Cinnamic Acid | Benzyl Alcohol | Isooctane as solvent | 97.3% | nih.gov |

| Benzyl Acetate | CALB (Immobilized) | Vinyl Acetate | Benzyl Alcohol | Hexane, 24h | ~90% | mdpi.commdpi.com |

| Benzyl Decanoate | CALB (Immobilized) | Decanoic Acid | Benzyl Alcohol | 30 °C, 90 min, 600 rpm | High conversion | researchgate.net |

Catalytic Transfer Hydrogenation for Benzyl Group Removal

The benzyl group is a common protecting group in organic synthesis due to its stability and ease of removal. organic-chemistry.org In the context of BENZYL 12-HYDROXYDODECANOATE, the benzyl ester can be cleaved to regenerate the carboxylic acid (12-hydroxydodecanoic acid). Catalytic transfer hydrogenation (CTH) is a mild and efficient method for this debenzylation. organic-chemistry.orgrsc.org This technique avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor molecule in the presence of a metal catalyst. organic-chemistry.org

The most common catalyst for this transformation is palladium on carbon (Pd/C). organic-chemistry.orgrsc.org Various hydrogen donors can be used, including formic acid and cyclohexene. organic-chemistry.orgrsc.orgacs.org The reaction is highly selective, allowing for the removal of benzyl esters and ethers without affecting other sensitive functional groups. organic-chemistry.orgsigmaaldrich.com Encapsulated palladium catalysts, such as Pd(0) EnCatTM 30NP, also show high efficiency for the hydrogenation of benzyl esters and can be easily recovered and recycled. sigmaaldrich.com Another approach involves using an amphiphilic polymer-supported nano-palladium catalyst with tetrahydroxydiboron (B82485) as the hydrogen source in water, providing a safe and reusable system for debenzylation. researchgate.net

| Catalyst | Hydrogen Donor | Substrate Type | Key Features | Source |

|---|---|---|---|---|

| 10% Palladium-carbon | Cyclohexene | N-Benzyloxycarbonyl groups, benzyl esters | Convenient removal from peptides | rsc.org |

| Palladium on carbon | Formic acid | O-benzyl groups from carbohydrates | Fast and simple removal | organic-chemistry.org |

| Pd(0) EnCatTM 30NP | Hydrogen gas / Cyclohexene | Aryl benzyl ethers, benzyl esters, benzyl amines | Selective, catalyst is recyclable | sigmaaldrich.com |

| Amphiphilic polymer-supported nano-palladium | Tetrahydroxydiboron (B₂(OH)₄) | O- and N-benzyl groups (ethers, esters, amines) | Safe, mild conditions in water, reusable catalyst | researchgate.net |

Computational Chemistry and Theoretical Mechanistic Insights into Benzyl 12 Hydroxydodecanoate Systems

Molecular Modeling and Simulation of BENZYL (B1604629) 12-HYDROXYDODECANOATE Reactivity

Molecular modeling and simulation serve as foundational tools for investigating the reactivity of complex molecules like BENZYL 12-HYDROXYDODECANOATE. These methods allow for the exploration of molecular structures, dynamic behavior, and potential reaction sites, providing a virtual laboratory to test hypotheses and guide experimental design.

The reactivity of BENZYL 12-HYDROXYDODECANOATE is largely dictated by its functional groups: the ester, the terminal hydroxyl group, and the benzyl group. Molecular mechanics (MM) methods, such as MM2, are often employed for initial conformational searches and to identify low-energy geometries of the molecule. nih.gov These classical force-field methods are computationally efficient for large systems and can provide a good starting point for more rigorous quantum mechanical calculations.

For a deeper understanding of reactivity, molecular dynamics (MD) simulations are employed. ajchem-a.com These simulations track the atomic motions of the molecule over time, providing insights into its flexibility, conformational preferences, and interactions with solvent molecules or other reactants. In the context of BENZYL 12-HYDROXYDODECANOATE, MD simulations can reveal how the long dodecanoate (B1226587) chain folds and how the benzyl and hydroxyl groups are exposed to potential reactants.

The initial steps in modeling often involve geometry optimization using methods like Density Functional Theory (DFT) to find the most stable three-dimensional structure. nih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. scirp.orgresearchgate.net These optimized structures form the basis for further reactivity studies.

A key aspect of reactivity is the distribution of electron density within the molecule. Properties such as atomic charges and molecular electrostatic potential (MEP) maps can be calculated to identify nucleophilic and electrophilic sites. For BENZYL 12-HYDROXYDODECANOATE, the oxygen atoms of the ester and hydroxyl groups are expected to be nucleophilic, while the carbonyl carbon and the benzylic carbon could act as electrophilic centers.

Table 1: Illustrative Calculated Properties for BENZYL 12-HYDROXYDODECANOATE Reactivity Analysis

| Property | Method | Illustrative Value/Observation | Significance in Reactivity |

| Optimized Geometry | DFT/B3LYP | The long alkyl chain exhibits a degree of folding to minimize steric hindrance. The benzyl group is positioned away from the chain. | Determines the accessibility of reactive sites. |

| Atomic Charges | Mulliken | The carbonyl oxygen and hydroxyl oxygen atoms possess significant negative charges. The carbonyl carbon and the carbon attached to the benzyl group have positive charges. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) centers, predicting sites for chemical attack. |

| Molecular Volume | DFT | The calculated molecular volume provides an indication of the molecule's size and the space it occupies. | Influences diffusion rates and steric effects in reactions. scirp.org |

| Frontier Molecular Orbitals (FMOs) | DFT | The Highest Occupied Molecular Orbital (HOMO) is likely localized on the hydroxyl and ester oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) may be centered around the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. researchgate.net | The distribution of HOMO and LUMO indicates the most probable sites for electron donation and acceptance, respectively. A smaller energy gap suggests higher reactivity. nih.gov |

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out the intricate details of reaction mechanisms, including the identification of intermediates and the energetic barriers of transition states. rsc.org For BENZYL 12-HYDROXYDODECANOATE, these calculations can elucidate the pathways of its formation (esterification) and its subsequent reactions, such as hydrolysis or transesterification.

Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. ku.edunih.gov By calculating the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. ku.edu This involves locating the geometries of all stationary points, including reactants, products, intermediates, and transition states.

Transition state (TS) theory is then applied to determine the rate of a reaction. rsc.org The TS represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-making and bond-breaking processes. Vibrational frequency analysis is performed to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ku.edu

For example, in the acid-catalyzed hydrolysis of BENZYL 12-HYDROXYDODECANOATE, quantum chemical calculations could model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculations would determine the energies of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Table 2: Illustrative Data from Quantum Chemical Calculations for a Hypothetical Reaction of BENZYL 12-HYDROXYDODECANOATE

| Reaction Step | Computational Method | Calculated Parameter | Illustrative Value (kcal/mol) | Interpretation |

| Formation of Tetrahedral Intermediate | DFT (B3LYP/6-311+G(d,p)) | Activation Energy (ΔE‡) | +15.2 | The energy barrier that must be overcome for the nucleophilic attack to occur. |

| Formation of Tetrahedral Intermediate | DFT (B3LYP/6-311+G(d,p)) | Reaction Energy (ΔEr) | -5.8 | The formation of the intermediate is exothermic. |

| Proton Transfer | DFT (B3LYP/6-311+G(d,p)) | Activation Energy (ΔE‡) | +8.1 | A relatively low barrier for the intramolecular proton transfer within the intermediate. |

| Collapse of Intermediate to Products | DFT (B3LYP/6-311+G(d,p)) | Activation Energy (ΔE‡) | +12.5 | The energy required to break the C-O bond of the leaving group. |

| Overall Reaction | DFT (B3LYP/6-311+G(d,p)) | Reaction Energy (ΔEr) | -2.3 | The overall hydrolysis reaction is slightly exothermic. |

These calculations can be performed in the gas phase or, more realistically, by including a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the influence of the reaction medium on the energetics. scirp.org

Conformational Analysis and Intermolecular Interactions in Reaction Environments

The reactivity and physical properties of a flexible molecule like BENZYL 12-HYDROXYDODECANOATE are heavily influenced by its conformational preferences and its interactions with surrounding molecules. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Due to the presence of multiple rotatable bonds in the dodecanoate chain and the benzyl group, BENZYL 12-HYDROXYDODECANOATE can adopt a vast number of conformations. Computational methods can systematically explore this conformational space to identify the low-energy conformers that are most likely to be populated at a given temperature. This is often achieved through a combination of molecular mechanics scans and higher-level quantum chemical optimizations of the resulting structures. nih.gov

The interplay of intermolecular interactions is also crucial. In a reaction environment, BENZYL 12-HYDROXYDODECANOATE can engage in various non-covalent interactions, including:

Hydrogen Bonding: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. It can form hydrogen bonds with solvent molecules, catalysts, or other reactant molecules. The ester carbonyl oxygen can also act as a hydrogen bond acceptor.

Van der Waals Interactions: The long, nonpolar aliphatic chain contributes significantly to van der Waals forces, which can influence how the molecule packs in condensed phases or interacts with other nonpolar species. ku.edu

π-π Stacking: The benzyl group's aromatic ring can participate in π-π stacking interactions with other aromatic systems. aun.edu.eg These interactions can play a role in the orientation of reactants in certain reactions.

Understanding these interactions is critical for predicting the molecule's solubility, its behavior in different solvents, and its ability to bind to catalysts or biological receptors. For instance, in an enzymatic reaction, the specific conformation adopted by BENZYL 12-HYDROXYDODECANOATE within the enzyme's active site, stabilized by a network of intermolecular interactions, would be a key determinant of the reaction's efficiency and selectivity.

常见问题

Q. What are the standard synthetic routes for preparing benzyl 12-hydroxydodecanoate, and how do reaction conditions influence product purity?

Benzyl 12-hydroxydodecanoate is typically synthesized via esterification of 12-hydroxydodecanoic acid with benzyl alcohol, often catalyzed by acid (e.g., H₂SO₄) or enzyme-mediated systems. Key factors include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) may require neutralization steps to isolate the ester, while enzymatic methods (e.g., lipases) offer selectivity under mild conditions .

- Temperature control : Excessive heat can lead to dehydration of the hydroxyl group or ester decomposition. Optimal ranges are 60–80°C for acid catalysis and 30–50°C for enzymatic methods .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.

Q. Which analytical techniques are most reliable for characterizing benzyl 12-hydroxydodecanoate and verifying structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.3 ppm for benzyl CH₂) and hydroxyl group presence (broad peak at δ ~1–2 ppm). Compare with literature spectra for validation .

- FTIR : Look for ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- GC-MS/HPLC : Quantify purity and detect side products (e.g., unreacted acid or benzyl alcohol) .

Q. What safety protocols are critical when handling benzyl 12-hydroxydodecanoate in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., benzyl alcohol).

- First aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse ≥15 minutes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing side reactions (e.g., hydroxyl group oxidation or ester hydrolysis)?

- Design of Experiments (DoE) : Apply orthogonal arrays to test variables (e.g., catalyst loading, temperature, solvent ratio) and identify optimal combinations .

- In-line monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

- Protecting groups : Temporarily protect the hydroxyl group with trimethylsilyl (TMS) ethers during esterification to prevent undesired oxidation .

Q. How should researchers resolve contradictions between experimental data and literature-reported properties (e.g., melting point discrepancies)?

- Purity verification : Re-analyze the compound using DSC (for melting point) and elemental analysis. Impurities as low as 2% can alter physical properties .

- Methodology comparison : Ensure experimental conditions (e.g., heating rate in DSC) match literature protocols. Cross-reference multiple databases (e.g., PubChem, Reaxys) for consensus values .

- Stereochemical considerations : Confirm the configuration of the hydroxyl group (R/S), as stereoisomers may have divergent properties .

Q. What strategies are effective for scaling up benzyl 12-hydroxydodecanoate synthesis without compromising efficiency?

- Continuous flow systems : Improve heat/mass transfer and reduce side reactions compared to batch reactors .

- Catalyst immobilization : Use immobilized lipases or solid acid catalysts (e.g., sulfonated silica) for recyclability and reduced leaching .

- Solvent-free synthesis : Minimize waste and purification steps by employing excess benzyl alcohol as both reactant and solvent .

Q. How can computational modeling aid in predicting the reactivity or stability of benzyl 12-hydroxydodecanoate under varying conditions?

- DFT calculations : Model transition states to predict hydrolysis or oxidation pathways under acidic/alkaline conditions .

- Molecular dynamics (MD) : Simulate interactions with solvents or enzymes to optimize reaction media or biocatalyst design .

- QSAR models : Correlate structural features (e.g., alkyl chain length) with physicochemical properties (e.g., logP) to guide derivatization .

Q. What enzymatic or bio-catalytic approaches are viable for synthesizing benzyl 12-hydroxydodecanoate with high stereoselectivity?

- Lipase-catalyzed esterification : Enzymes like Candida antarctica lipase B (CAL-B) show high regioselectivity for primary hydroxyl groups .

- Directed evolution : Engineer lipases for enhanced activity toward long-chain hydroxy acids using site-saturation mutagenesis .

- Co-solvent systems : Use ionic liquids or deep eutectic solvents (DES) to stabilize enzymes and improve substrate solubility .

Methodological Guidelines

- Literature validation : Cross-check data across primary sources (e.g., peer-reviewed journals) and avoid unreviewed platforms .

- Data transparency : Document raw data, statistical analyses, and error margins to enable reproducibility .

- Ethical citation : Acknowledge prior work and adhere to copyright rules when adapting protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。